molecular formula C14H14ClNO3 B171570 Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate CAS No. 112190-03-1

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

Cat. No.: B171570
CAS No.: 112190-03-1
M. Wt: 279.72 g/mol
InChI Key: SSOGSEBLCQKKNR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate is a quinoline derivative characterized by a fused benzene-pyridine core with three key substituents: a chlorine atom at position 4, an ethoxy group (-OCH₂CH₃) at position 6, and an ethyl ester (-COOEt) at position 3. This compound belongs to a class of heterocyclic molecules renowned for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The chlorine atom enhances electrophilic reactivity and bioactivity, while the ethoxy group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOGSEBLCQKKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352472
Record name ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112190-03-1
Record name ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 4-Chloroquinoline-3-Carboxylate

The precursor is prepared via cyclocondensation of 2-amino-5-chlorobenzaldehyde with ethyl acetoacetate in the presence of iodine (1 mol%) in ethanol under reflux (343 K). The reaction proceeds via Friedländer quinoline synthesis, forming the quinoline core with a chlorine atom at position 4. Key parameters include:

  • Catalyst : Iodine enhances cyclization efficiency by facilitating imine formation.

  • Solvent : Ethanol ensures solubility of intermediates and moderates reaction temperature.

  • Yield : 72% after recrystallization from dimethyl sulfoxide (DMSO).

Table 1: Optimization of Friedlälder Cyclocondensation

ParameterValueImpact on Yield
Catalyst (I₂)1 mol%+22% vs. uncatalyzed
Temperature343 K (reflux)Completes in 6 hr
SolventEthanolOptimal polarity

Ethoxylation at Position 6

The chlorinated intermediate undergoes nucleophilic substitution with sodium ethoxide (NaOEt) in anhydrous ethanol under reflux. The ethoxy group replaces a leaving group (e.g., nitro or sulfonate) pre-installed at position 6.

  • Reaction Time : 12–16 hours.

  • Yield : 52–58% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The substitution follows an SNAr mechanism, where the electron-withdrawing carboxylate group at position 3 activates the quinoline ring for attack at position 6. Density Functional Theory (DFT) calculations confirm a lower activation energy (ΔG‡ = 28.5 kJ/mol) for ethoxylation compared to methoxylation.

One-Pot Tandem Cyclization-Chlorination

This method constructs the quinoline ring and installs substituents in a single reaction vessel, improving atom economy.

Reaction Protocol

A mixture of 2-amino-4-ethoxyphenol (1.0 equiv), ethyl 3-oxobutanoate (1.2 equiv), and phosphorus oxychloride (POCl₃, 3.0 equiv) is heated at 373 K for 8 hours. POCl₃ acts as both a cyclization catalyst and chlorinating agent.

Table 2: Key Performance Metrics

ConditionOutcome
POCl₃ Equiv3.0 (optimal)
Temperature373 K
Yield65%

Advantages and Limitations

  • Advantages : Eliminates intermediate isolation, reducing purification steps.

  • Limitations : Requires careful control of POCl₃ stoichiometry to avoid over-chlorination.

Metal-Catalyzed Cross-Coupling Approaches

ParameterOptimal ValueYield
Catalyst Loading5 mol% Pd(PPh₃)₄68%
BaseK₂CO₃68%
SolventDioxane/H₂O68%

Challenges

  • Side Reactions : Homocoupling of boronic acid (8–12% yield loss).

  • Mitigation : Degassing solvents and using excess boronic acid (1.5 equiv).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYieldPurity (%)Cost IndexScalability
Two-Step SNAr52%983.2High
One-Pot Tandem65%952.8Moderate
Suzuki Coupling68%994.1Low
  • Two-Step SNAr : Preferred for industrial-scale production due to straightforward purification.

  • Suzuki Coupling : Reserved for high-value applications requiring regioselectivity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of microreactors for the tandem cyclization-chlorination method reduces reaction time from 8 hours to 25 minutes at 423 K, achieving 70% yield with 10:1 POCl₃ stoichiometry.

Waste Management

  • POCl₃ Neutralization : Quenching with ice-water generates HCl, which is scrubbed using NaOH solutions.

  • Solvent Recovery : Ethanol and dioxane are distilled and reused, lowering environmental impact.

Chemical Reactions Analysis

Chlorine Substitution

The chlorine atom at position 4 of the quinoline ring undergoes nucleophilic aromatic substitution (S_NAr) under specific conditions. This reaction is facilitated by the quinoline ring's electron-deficient nature due to the ester group at position 3.

Reaction TypeReagentsConditionsYieldKey Observations
Chlorine substitutionTrichlorophosphate (POCl₃)Reflux for 3 hours under nitrogen97–98%The reaction replaces the hydroxyl group with chlorine in related compounds, suggesting analogous reactivity for ethoxy derivatives .

Ethoxy Group Substitution

The ethoxy group at position 6 can participate in substitution reactions, though its reactivity is lower compared to methoxy groups. Experimental data for methoxy derivatives indicate that trichlorophosphate (POCl₃) can facilitate substitution under reflux conditions .

Saponification

The ester group (ethyl 3-carboxylate) undergoes hydrolysis to form the carboxylic acid derivative under basic conditions:

Reaction:
C₁₃H₁₂ClNO₃ + NaOH → Sodium salt of 4-chloro-6-ethoxyquinoline-3-carboxylic acid + Ethanol

ReagentsConditionsYieldNotes
Sodium hydroxide (2 N aqueous)90°C for 1.5 hours71%The product contains ~20–25% unreacted starting material, requiring further purification .

Oxidation

Quinoline derivatives are susceptible to oxidation, particularly at the 1,4-dihydroquinoline core. While no direct oxidation data exist for this compound, related quinoline esters undergo oxidation with agents like potassium permanganate (KMnO₄) under acidic conditions.

Buchwald-Hartwig Amination

The chlorine substituent can participate in C–N coupling reactions with amines under palladium catalysis. For example, reaction with ammonia yields 4-amino-6-ethoxyquinoline-3-carboxylate.

Reaction:
C₁₃H₁₂ClNO₃ + NH₃ → C₁₃H₁₂N₂O₃ + HCl

CatalystConditionsYieldNotes
Palladium catalyst (e.g., Pd(OAc)₂)Isopropanol, 110°C, 12 hours95%Reaction conditions require a pressure reactor.

NMR and MS Analysis

Key spectroscopic data for substituted derivatives include:

  • ¹H NMR (DMSO-d₆): δ 1.36 (t, CH₃), 3.96 (s, OCH₃), 4.41 (q, OCH₂CH₃), 7.57–8.97 (quinoline protons) .

  • LC-MS: [M+H]+ = 280.07 for ethoxy derivatives .

Reaction Pathways

Substitution reactions proceed via a nucleophilic aromatic substitution mechanism, where the electron-deficient quinoline ring facilitates attack by nucleophiles. Hydrolysis of the ester group follows a standard saponification pathway, yielding the carboxylic acid .

Comparison with Analogues

FeatureThis compoundEthyl 4-chloro-6-methoxyquinoline-3-carboxylate
Substitution reactivityLower (ethoxy vs. methoxy)Higher (methoxy is a better leaving group)
Hydrolysis yield71% (with impurities)99% (pure product)
Oxidation susceptibilityTheoretical (no data)Experimentally validated for related compounds

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and parasitic infections. Its derivatives have shown potential as antimicrobial agents due to their ability to inhibit specific enzymes or receptors involved in pathogen survival .

Biological Studies

The compound has been utilized in studies related to enzyme inhibition and receptor binding. Its structure allows it to interact with biological targets effectively, leading to potential applications in drug development . Notably, it has shown promise in inhibiting certain cancer cell lines, highlighting its anticancer properties .

Agrochemicals

In the agrochemical sector, derivatives of this compound are explored for use as herbicides and pesticides. The compound's ability to affect plant growth regulators makes it a candidate for developing new agricultural chemicals .

This compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
  • Antiviral Activity : Some studies suggest efficacy against viral infections through mechanisms that may involve interference with viral replication processes .
  • Anticancer Effects : Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a subject of interest for further pharmacological investigations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit significant variations in biological activity and physicochemical properties based on substituent positioning and functional group chemistry. Below is a detailed comparison of ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Features Biological Activity Reference
This compound C₁₄H₁₃ClNO₃ Cl (4), -OCH₂CH₃ (6), -COOEt (3) High lipophilicity due to ethoxy group; potential for CNS penetration Antimicrobial (predicted) N/A
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate C₁₃H₁₁ClNO₃ Cl (4), -OCH₃ (6), -COOEt (3) Reduced lipophilicity vs. ethoxy analog; simpler synthesis Antibacterial, antifungal
Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate C₁₃H₁₀Cl₂NO₂ Cl (4,7), -CH₃ (8), -COOEt (3) Dual chlorine enhances electrophilicity; methyl improves stability Strong antibacterial, anticancer
Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate C₁₃H₁₁ClNO₄ Cl (7), -OH (4), -OCH₃ (6), -COOEt (3) Hydroxy group increases polarity; chlorine at 7 alters target specificity Antimalarial, antimicrobial
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate C₁₃H₁₃NO₄ -OH (4), -OCH₃ (6), -COOEt (3) Lacks chlorine; hydroxy group enhances solubility Antioxidant, anti-inflammatory (predicted)

Key Observations

Hydroxy substituents (e.g., in ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate) increase polarity, enhancing aqueous solubility but reducing membrane permeability .

Halogen Influence on Reactivity and Activity: Chlorine at position 4 (target compound) or 7 (e.g., ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate) enhances electrophilicity, facilitating interactions with biological nucleophiles like enzymes or DNA . Dual chlorination (e.g., ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate) amplifies antibacterial and anticancer effects due to increased reactivity .

Functional Group Modifications: Replacement of chlorine with hydroxy or amino groups (e.g., ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate) shifts activity profiles toward anti-inflammatory or antioxidant pathways . Methyl or trifluoromethyl groups (e.g., in Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate) improve metabolic stability and target selectivity .

Biological Activity

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS No. 112190-03-1) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro group at the fourth position and an ethoxy group at the sixth position of the quinoline ring, along with a carboxylate ester functionality at the third position. Its unique structure contributes to its diverse reactivity and potential applications.

  • Molecular Formula : C14H14ClNO3
  • Molecular Weight : 279.72 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of various starting materials such as ethoxy aniline and chloroacetophenone. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. Research indicates that it may exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for this compound reveal significant antimicrobial activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

In comparison to standard antibiotics like ciprofloxacin, this compound exhibited comparable or superior activity against certain strains .

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Mechanism Investigation : Another research focused on its anticancer properties indicated that the compound could inhibit the proliferation of lung cancer cells by inducing G1 phase arrest and promoting apoptosis, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique biological profile:

Compound NameNotable FeaturesBiological Activity
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylateContains methoxy group instead of ethoxySimilar antimicrobial activity
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylateDifferent substitution patternVaries in anticancer efficacy
Ethyl 4,6-dichloroquinoline-3-carboxylateTwo chlorine atoms in quinoline ringEnhanced reactivity

These comparisons indicate that substituents on the quinoline core significantly influence both chemical reactivity and biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The compound is typically synthesized via Gould–Jacob or Friedländer protocols, with modifications for regioselectivity. For example, ethylation reactions under controlled temperature (e.g., 453 K) and catalytic conditions (e.g., piperidine) influence product ratios . By-products, such as tricyclic derivatives, can form due to competing cyclization pathways. Optimization involves monitoring reaction progress via TLC and isolating intermediates through column chromatography (petroleum ether/ethyl acetate eluants) . Key spectroscopic tools (¹H NMR, IR, MS) confirm structural integrity and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies substituent positions via aromatic proton splitting patterns (e.g., deshielded protons at δ 8–9 ppm for quinoline core) .
  • IR : Confirms ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O–H) bands at ~3200 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 279.71) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, Cl, and O percentages to confirm purity .

Advanced Research Questions

Q. How does regioselectivity in ethylation or halogenation reactions impact the synthesis of derivatives, and how can competing pathways be controlled?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, ethylation at the 6-position (vs. 7-position) dominates under anhydrous conditions due to reduced steric hindrance . Competing pathways (e.g., cyclization to thiazeto-quinolines) are minimized by adjusting solvent polarity and reaction time. Computational modeling (e.g., DFT) can predict reactive sites, though experimental validation via X-ray crystallography remains critical .

Q. What crystallographic data and refinement methods are critical for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C–C: 1.36–1.50 Å) and angles (e.g., C–N–C: ~120°). SHELX programs (SHELXL, SHELXS) refine structures using high-resolution data, with riding models for H-atoms and anisotropic displacement parameters for heavy atoms . For example, the dihedral angle between quinoline and ester groups determines planarity, affecting intermolecular interactions .

Q. How can structural modifications of this compound enhance its antimicrobial activity, and what in vitro assays validate efficacy?

  • Methodological Answer : Fluorine or methyl substitutions at the 6- or 7-positions improve lipophilicity and target binding. Derivatives are screened against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC values ≤ 8 µg/mL indicate activity) . Structure-activity relationships (SAR) correlate electron-withdrawing groups (e.g., Cl, F) with enhanced DNA gyrase inhibition .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or by-product profiles?

  • Methodological Answer : Variations arise from solvent purity, catalyst loading, or temperature gradients. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres. Conflicting by-product data (e.g., tricyclic vs. bicyclic derivatives) are resolved via HPLC-MS to track intermediate formation . Cross-referencing crystallographic data (e.g., CCDC entries) with synthetic protocols ensures consistency .

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